EPZ031686

Pharmacokinetics In Vivo Efficacy Oral Administration

EPZ031686 is the gold-standard, first-in-class orally bioavailable SMYD3 inhibitor (IC50=3 nM, F=48–69% in mice). Its >16,000-fold selectivity over SMYD2 and validated in vivo pharmacokinetics make it irreplaceable for unambiguous target validation. Unlike the insoluble analog EPZ030456 or weaker alternatives (BCI-121), only EPZ031686 combines oral bioavailability, high biochemical potency, and proven cellular activity (IC50=36 nM). Procure EPZ031686 to ensure reproducibility in MAP kinase signaling studies, cancer xenograft models, and as a benchmark for novel SMYD3 inhibitor development.

Molecular Formula C26H34ClF3N4O4S
Molecular Weight 591.0872
CAS No. 1808011-22-4
Cat. No. B607356
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEPZ031686
CAS1808011-22-4
SynonymsEPZ031686;  EPZ-031686;  EPZ 031686.
Molecular FormulaC26H34ClF3N4O4S
Molecular Weight591.0872
Structural Identifiers
SMILESC1CC2CC(CC1N2S(=O)(=O)CC3CCN(CC3)CCCC(F)(F)F)NC(=O)C4=C(C=C5C(=C4)CC(=O)N5)Cl
InChIInChI=1S/C26H34ClF3N4O4S/c27-22-14-23-17(11-24(35)32-23)10-21(22)25(36)31-18-12-19-2-3-20(13-18)34(19)39(37,38)15-16-4-8-33(9-5-16)7-1-6-26(28,29)30/h10,14,16,18-20H,1-9,11-13,15H2,(H,31,36)(H,32,35)/t18?,19-,20+
InChIKeyOTEIUEJPHNOGBG-ACDBMABISA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





EPZ031686: First Orally Bioavailable SMYD3 Inhibitor for Target Validation


EPZ031686 is a small-molecule inhibitor of SMYD3 (Set and Mynd Domain Containing 3), a lysine methyltransferase implicated in the pathogenesis of multiple cancer types [1]. It was identified as the first orally bioavailable tool compound from an oxindole sulfonamide series optimized for potency and cellular activity [1]. In biochemical assays, EPZ031686 inhibits SMYD3 with an IC50 of 3 nM and acts as a non-competitive inhibitor with respect to both SAM and the protein substrate MEKK2 [1]. It demonstrates good oral bioavailability in mice, enabling in vivo target validation studies [1].

EPZ031686 Substitution Risk: Oral Bioavailability and Selectivity Differentiate it from Other SMYD3 Inhibitors


Substituting EPZ031686 with another SMYD3 inhibitor is not straightforward. The compound's unique combination of oral bioavailability and high selectivity over the closely related SMYD2 enzyme is not a common feature among in-class alternatives. For instance, the structurally related analog EPZ030456 lacks sufficient solubility for oral formulation, limiting its utility to in vitro studies only [1]. Furthermore, many SMYD3 inhibitors, such as BCI-121, exhibit significantly weaker biochemical potency, while newer tool compounds like BAY-6035 and EM127 have distinct chemotypes and binding modes that preclude direct functional equivalence in established experimental models [2][3][4]. Therefore, procurement of a specific compound is critical for ensuring the reproducibility of research findings and the validity of in vivo target engagement studies.

EPZ031686 Quantitative Differentiation from Closest Analogs and In-Class Inhibitors


EPZ031686 Oral Bioavailability Enables In Vivo Studies, Unachievable with EPZ030456

EPZ031686 exhibits substantial oral bioavailability (F) of 48% at 5 mg/kg and 69% at 50 mg/kg in mice, enabling its use in in vivo target validation studies [1]. In contrast, the closely related sulfamide analog EPZ030456 could not be formulated for oral dosing due to poor solubility, restricting its use to in vitro experiments [1].

Pharmacokinetics In Vivo Efficacy Oral Administration SMYD3

EPZ031686 High Selectivity Over SMYD2 Contrasts with Pan-KMT Inhibitors

EPZ031686 demonstrates a high degree of target selectivity, with an IC50 of >50 µM against the closely related SMYD2 enzyme, representing a >16,000-fold selectivity window over its primary SMYD3 target (IC50 3 nM) [1][2]. This is in stark contrast to other tool compounds like PFI-3, which inhibits both SMARCA2 and SMARCA4 with similar potency (Kd = 89 nM for both), making EPZ031686 a more precise probe for dissecting SMYD3-specific biology .

Selectivity Off-target Activity Lysine Methyltransferase SMYD2

EPZ031686 Cellular Activity More Potent than BCI-121 and BAY-6035

EPZ031686 inhibits SMYD3-mediated methylation in cells with an IC50 of 36 nM [1], demonstrating significantly greater cellular potency than other reported SMYD3 inhibitors. For comparison, BCI-121 exhibits a biochemical IC50 of 11.8 µM and requires concentrations of 100 µM to reduce proliferation in HT29 and HCT116 cells [2]. Similarly, the chemical probe BAY-6035 shows a cellular IC50 of 70 nM against MEKK2 methylation [3].

Cellular Potency Antiproliferative Activity Cancer Cell Lines SMYD3

EPZ031686 Distinctive Non-Competitive Binding Mechanism vs. SAM-Competitive Inhibitors

EPZ031686 exhibits a unique non-competitive inhibition profile with respect to both SAM and the peptide substrate MEKK2, with Ki values of 1.2 nM and 1.1 nM, respectively [1]. This is a critical differentiator from other SMYD3 inhibitors. For instance, the chemical probe BAY-6035 is peptide-competitive, while the PF-06855800 series (PRMT5 inhibitors) are SAM-competitive [2]. This mechanism can influence the inhibitor's activity in cellular contexts with high SAM or substrate concentrations.

Binding Mechanism Enzyme Kinetics Non-competitive Inhibition SMYD3

EPZ031686 High-Impact Application Scenarios Stemming from Differentiated Properties


In Vivo Target Validation and Efficacy Studies Requiring Oral Dosing

The validated oral bioavailability of EPZ031686 in mice (F=48-69%) makes it the compound of choice for in vivo studies where oral administration is the desired or required route. This is a critical advantage for long-term efficacy studies in cancer xenograft or genetic mouse models, enabling repeated dosing without the stress of parenteral injections. [1]

Mechanistic Studies on SMYD3-Specific Biology in a Cellular Context

Given its high selectivity for SMYD3 over SMYD2 (>16,000-fold) and its potent cellular activity (IC50=36 nM), EPZ031686 is the ideal probe for experiments designed to unambiguously attribute biological phenomena to SMYD3 catalytic activity. This is essential for dissecting its role in signal transduction pathways (e.g., MAP kinase signaling) and gene regulation, as opposed to other lysine methyltransferases. [1][2]

Benchmarking Novel SMYD3 Inhibitors in Biochemical and Cellular Assays

As the first-in-class orally bioavailable inhibitor with well-characterized biochemical, cellular, and pharmacokinetic properties, EPZ031686 serves as the gold-standard reference compound. It is routinely used as a positive control to benchmark the potency, selectivity, and in vivo potential of newly developed SMYD3 inhibitors, including covalent inhibitors like EM127 and chemotypes like BAY-6035. [3][4]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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